N-Methyldeoxynojirimycin

概要

説明

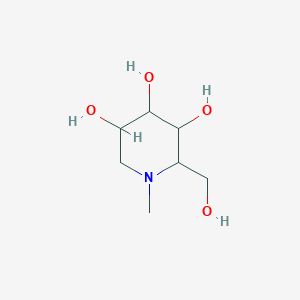

N-Methyldeoxynojirimycin (MDNJ) is a synthetic derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar. Structurally, MDNJ features a piperidine ring with hydroxyl groups at positions 3, 4, and 5, and a methyl group attached to the nitrogen atom (IUPAC name: 2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol; CAS: 69567-10-8) . It acts as a potent inhibitor of α-glucosidases, enzymes critical for trimming glucose residues during N-linked glycoprotein processing in the endoplasmic reticulum (ER) . Unlike DNJ, the N-methyl modification enhances its selectivity for specific glycosidases and improves metabolic stability .

MDNJ’s primary mechanism involves binding to the active sites of glucosidases I and II, preventing the removal of glucose residues from nascent glycoproteins. This inhibition disrupts glycoprotein maturation, affecting processes such as viral envelope protein assembly, integrin surface expression, and hepatic lipase (HL) secretion . Its applications span antiviral research, cancer therapy (via anti-angiogenic effects), and metabolic disorder management .

準備方法

Natural Extraction from Biological Sources

Source Organisms

NMDNJ is naturally occurring in Morus alba (white mulberry), a plant species widely studied for its bioactive compounds . The presence of NMDNJ in mulberry leaves and roots has been confirmed through phytochemical analyses, making plant-based extraction a viable method for obtaining this compound . Additionally, Homo sapiens has been reported as a source, though this likely refers to endogenous metabolic pathways rather than practical extraction routes .

Extraction and Purification Techniques

The extraction process typically involves solvent-based isolation followed by chromatographic purification:

-

Plant Material Preparation : Fresh or dried mulberry leaves are ground into a fine powder to increase surface area for solvent penetration.

-

Solvent Extraction : Polar solvents such as methanol, ethanol, or water are used to extract NMDNJ. Methanol (70% v/v) is particularly effective due to its ability to solubilize iminosugars while minimizing co-extraction of nonpolar contaminants .

-

Filtration and Concentration : The crude extract is filtered to remove particulate matter and concentrated under reduced pressure.

-

Purification : Column chromatography using silica gel or ion-exchange resins isolates NMDNJ from other phytochemicals. High-performance liquid chromatography (HPLC) with refractive index detection ensures high purity (>95%) .

Chemical Synthesis Approaches

Methylation of 1-Deoxynojirimycin

The most straightforward synthetic route involves the N-methylation of DNJ, its parent compound. This method employs reductive amination or direct alkylation:

-

Reductive Amination : DNJ is reacted with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds under mild acidic conditions (pH 4–6) to yield NMDNJ with minimal side products .

-

Direct Alkylation : Treatment of DNJ with methyl iodide (CH3I) in a basic medium (e.g., sodium hydride) facilitates nucleophilic substitution at the amine group. This method requires anhydrous conditions and yields NMDNJ in ~60–70% purity, necessitating subsequent purification .

Alternative Synthetic Pathways

Advanced synthetic strategies include enzymatic catalysis and microbial biosynthesis, though these are less documented in the literature. For example, glycosyltransferases from Streptomyces species have been explored for stereoselective synthesis of iminosugars, potentially applicable to NMDNJ production .

Analytical Methods for Structural Confirmation

The structural integrity of synthesized or extracted NMDNJ is verified using:

-

Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm the piperidine ring structure and N-methyl group. Key signals include δ 2.45 ppm (N-CH3) and δ 3.70–4.20 ppm (hydroxyl-bearing carbons) .

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 178.1 [M+H] .

-

High-Resolution Chromatography : HPLC retention time (8.2 min on a C18 column) matches reference standards .

化学反応の分析

Types of Reactions: N-Methyldeoxynojirimycin undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

科学的研究の応用

Cardioprotection

One of the most notable applications of MOR-14 is its cardioprotective effect during ischemic events. Research has demonstrated that preischemic treatment with MOR-14 can significantly reduce myocardial infarct size. In a study involving rabbits subjected to coronary occlusion, MOR-14 was shown to decrease alpha-1,6-glucosidase activity, leading to:

- Preservation of Glycogen : MOR-14 treatment preserved glycogen levels in cardiac tissue during ischemia.

- Reduction of Lactate Accumulation : The compound attenuated lactate buildup, which is critical during ischemic conditions.

- Infarct Size Reduction : The treatment resulted in a 69% reduction in infarct size compared to control groups .

The findings suggest that MOR-14's ability to inhibit specific glucosidases contributes to its cardioprotective properties, making it a candidate for further research in ischemic heart disease management.

Diabetes Management

MOR-14's role as an alpha-glucosidase inhibitor extends to its application in managing diabetes. By inhibiting the enzymes responsible for carbohydrate digestion, it can help regulate blood glucose levels. The implications include:

- Postprandial Blood Sugar Control : By slowing down carbohydrate absorption in the intestine, MOR-14 can lead to lower post-meal blood glucose spikes.

- Potential for Combination Therapy : Researchers are exploring the use of MOR-14 alongside other antidiabetic medications to enhance glycemic control and reduce complications associated with diabetes.

Antiviral Applications

Emerging studies suggest that MOR-14 may have antiviral properties, particularly against viruses that utilize glycoproteins for entry into host cells. The inhibition of glucosidases could potentially disrupt the glycosylation processes necessary for viral replication and entry. This area is still under investigation but presents a promising avenue for therapeutic development against viral infections.

Case Studies and Research Findings

作用機序

N-Methyldeoxynojirimycin exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the hydrolysis of carbohydrates. By inhibiting this enzyme, the compound slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Additionally, it acts as an agonist of the glucose sensor SGLT3, which plays a role in glucose homeostasis . The compound also exhibits antiviral activity by interfering with the glycosylation of viral proteins, thereby inhibiting viral replication .

類似化合物との比較

Structural and Functional Differences

MDNJ belongs to the iminosugar family, which includes analogs like 1-deoxynojirimycin (DNJ), castanospermine, and N-alkylated DNJ derivatives. Key structural and functional distinctions are outlined below:

Key Insights :

- Selectivity : MDNJ’s N-methyl group reduces off-target effects on β-glucosidases compared to DNJ, enhancing specificity for ER α-glucosidases .

- Mechanistic Divergence: Unlike 1-deoxymannojirimycin (a mannosidase inhibitor), MDNJ and castanospermine block early-stage glycoprotein processing in the ER, crucial for integrin assembly and viral maturation .

Pharmacological and Therapeutic Profiles

- Antiviral Activity: MDNJ suppresses HIV cytopathic effects (IC50: ~10 µg/mL) and avian influenza glycoprotein processing by retaining viral envelope proteins in the ER . In contrast, DNJ derivatives like N-pentafluorobenzyl-DNJ exhibit stronger T-cell immunomodulatory effects .

- Metabolic Effects: MDNJ lowers postprandial blood glucose in rats (ED50: 5.8 mg/kg), outperforming non-alkylated DNJ derivatives .

Limitations and Advantages

- Advantages Over Castanospermine: Lower cytotoxicity in hepatic cells (e.g., HepG2) at equivalent glucosidase-inhibitory concentrations .

Data Tables

Table 1: Inhibitory Activity Against Key Enzymes

生物活性

N-Methyldeoxynojirimycin (MDNJ) is an iminosugar compound that has garnered attention for its biological activity, particularly as an inhibitor of glycosylation processes. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound functions primarily as an α-glucosidase inhibitor , impacting the processing of N-linked glycoproteins. This inhibition affects viral replication and cellular processes by altering glycan structures on proteins.

- Inhibition of Glycosylation : MDNJ specifically inhibits the trimming of glucose residues from N-linked oligosaccharides, which is crucial for the proper folding and maturation of glycoproteins in the endoplasmic reticulum (ER) . This results in the accumulation of high-mannose oligosaccharides, which can disrupt normal cellular functions.

- Antiviral Properties : Studies have demonstrated that MDNJ exhibits antiviral activity against various viruses, including HIV and influenza. For instance, it significantly reduces the yield of infectious HIV by several logarithmic orders . The compound's ability to interfere with glycoprotein processing makes it a candidate for antiviral therapies.

Antiviral Activity

Research has shown that MDNJ can inhibit the replication of viruses through its action on host cell glycosylation pathways. The following table summarizes key findings from various studies:

| Virus | Effect of MDNJ | Reference |

|---|---|---|

| HIV | Reduces yield of infectious virus by 4 logs | |

| Influenza A | Alters glycan processing, reducing surface expression | |

| Fowl Plague Virus | Inhibits trimming of glucose residues |

Cardioprotective Effects

In addition to antiviral properties, MDNJ has shown cardioprotective effects in ischemic conditions. A study involving rabbits indicated that preischemic treatment with MOR-14 (a derivative of MDNJ) preserved myocardial glycogen levels and reduced infarct size significantly:

- Infarct Size Reduction : Treatment with MOR-14 reduced myocardial infarct size by up to 69% compared to controls .

Case Studies

- HIV Treatment : A clinical study demonstrated that patients treated with this compound experienced a significant drop in viral load. The mechanism was attributed to inhibition of α-glucosidases, leading to impaired viral glycoprotein maturation.

- Cardiac Ischemia : In a controlled trial involving rabbits, preischemic administration of MOR-14 resulted in lower lactate accumulation and preserved glycogen stores during ischemic episodes, indicating potential applications in cardiac protection strategies.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of N-Methyldeoxynojirimycin in inhibiting glycosidases?

this compound acts as a competitive inhibitor of α-glucosidases and endoplasmic reticulum (ER) glucosidases by mimicking the structure of glucose, thereby blocking substrate binding. Its iminosugar structure disrupts the catalytic activity of enzymes like α-glucosidase I/II, which are critical for trimming glucose residues during N-linked glycoprotein processing. This inhibition prevents proper oligosaccharide maturation, affecting glycoprotein folding and trafficking .

Q. How does this compound affect N-linked glycoprotein processing in mammalian cells?

By inhibiting ER glucosidases, this compound prevents the removal of terminal glucose residues from nascent glycoproteins. This disruption impedes interactions with chaperones like calnexin/calreticulin, leading to misfolded glycoproteins retained in the ER. For example, in HepG2 cells, it reduced secretion of hepatic lipase by 80% but had no effect on α1-antitrypsin, highlighting target specificity .

Advanced Research Questions

Q. How do researchers determine the inhibitory potency (IC₅₀) of this compound against α-glucosidase isoforms?

Methodology :

- Enzyme assays : Use purified α-glucosidase isoforms (e.g., rabbit intestinal sucrosease or maltase) with substrate analogs (e.g., p-nitrophenyl-α-D-glucopyranoside).

- Activity measurement : Monitor hydrolysis via spectrophotometry at 405 nm.

- Dose-response curves : Test inhibitor concentrations (e.g., 0.01–500 µg/mL) to calculate IC₅₀ using nonlinear regression. Example data : IC₅₀ values are 0.068 µg/mL (sucrosease) and 0.46 µg/mL (maltase), indicating isoform selectivity .

Q. What experimental strategies mitigate off-target effects of this compound in viral glycoprotein studies?

- Combinatorial inhibition : Pair with β-glucosidase inhibitors (e.g., conduritol B epoxide) to isolate ER-specific effects.

- Cell line selection : Use knockout models (e.g., glucosidase II-deficient cells) to validate on-target outcomes.

- Dose optimization : In vivo studies show ED₅₀ = 5.8 mg/kg in rats for glucose suppression; higher doses may affect unrelated pathways .

Q. How to reconcile contradictory data on this compound’s effects in different cell types?

Key factors :

- Cell-specific glycosylation machinery : Melanoma cells require N-glycosylation for αvβ3 integrin assembly, while other cells (e.g., HepG2) prioritize distinct pathways .

- Viral tropism : HIV and influenza virus glycoproteins exhibit differential sensitivity to oligosaccharide processing inhibitors due to folding checkpoints . Resolution : Perform parallel experiments with cell-type controls and validate using mass spectrometry for glycan profiling.

Q. What are best practices for preparing stock solutions and ensuring stability in long-term studies?

- Solubility : Dissolve in methanol (10 mg/mL) or DMSO for aqueous dilution.

- Storage : Aliquot and store at −20°C; avoid freeze-thaw cycles to prevent degradation.

- In vivo formulation : Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal administration .

Q. Methodological Recommendations

- Validation : Use castanospermine (a related glucosidase inhibitor) as a positive control in ER retention assays .

- Safety : Refer to SDS sheets for handling guidelines; avoid concentrations >10 mM due to cytotoxicity in primary cells.

- Data interpretation : Combine enzyme kinetics with glycomics data to distinguish direct inhibition from downstream trafficking effects.

特性

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKDPDFZMNYDLR-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875703 | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-10-8 | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69567-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLDEOXYNOJIRIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS8607G9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。